molecular formula C4H7ClO3 B114566 2-(2-chloroethoxy)acetic Acid CAS No. 14869-41-1

2-(2-chloroethoxy)acetic Acid

Cat. No. B114566
CAS RN: 14869-41-1
M. Wt: 138.55 g/mol
InChI Key: MHXJETVNZPUVEN-UHFFFAOYSA-N
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Patent
US06171866B2

Procedure details

54.1 g (390 mmol) M24 obtained from the preceding reaction step was dissolved in 380 ml absolute ethanol and 9 ml conc. H2SO4 was added. The mixture was heated at reflux for 18 hours. Most of the ethanol was evaporated and the residue was dissolved in 400 ml CHCl3/100 ml water and basified with powder NaHCO3. The organic phase was washed with 2×400 ml saturated NaHCO3 and dried over Na2SO4. The solvent was evaporated to afford 58.3 g clear oil (yield: 89%).
Name
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][CH2:5][C:6]([OH:8])=[O:7].OS(O)(=O)=O.[CH2:14](O)[CH3:15]>>[CH2:14]([O:7][C:6](=[O:8])[CH2:5][O:4][CH2:3][CH2:2][Cl:1])[CH3:15]

Inputs

Step One
Name
Quantity
54.1 g
Type
reactant
Smiles
ClCCOCC(=O)O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 400 ml CHCl3/100 ml water and basified with powder NaHCO3
WASH
Type
WASH
Details
The organic phase was washed with 2×400 ml saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.3 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.